

An In-depth Technical Guide to the Spectroscopic Data of 3-Phenylpropionitrile

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Compound of Interest

Compound Name: 3-Phenylpropionitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-phenylpropionitrile** (also known as benzenepropanenitrile), a key intermediate in various chemical syntheses. The information presented here is essential for the unambiguous identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following sections and tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **3-phenylpropionitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.35 - 7.20	Multiplet	5H	Aromatic protons (C ₆ H ₅)
2.93	Triplet	2H	-CH ₂ - (adjacent to phenyl)
2.58	Triplet	2H	-CH ₂ - (adjacent to CN)

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Spectroscopic Data[1]

Chemical Shift (δ , ppm)	Assignment
138.9	Aromatic C (quaternary)
128.8	Aromatic CH
128.4	Aromatic CH
127.1	Aromatic CH
119.3	Nitrile Carbon (-C≡N)
32.0	-CH ₂ - (adjacent to phenyl)
19.4	-CH ₂ - (adjacent to CN)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of **3-phenylpropionitrile** is characterized by the following key absorption bands.

Infrared (IR) Spectroscopic Data[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2930	Medium	Aliphatic C-H stretch
~2245	Strong, Sharp	Nitrile (-C≡N) stretch[3]
~1600, ~1495, ~1450	Medium to Strong	Aromatic C=C ring stretch
~745, ~700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry (MS) Data[4]

m/z	Relative Intensity (%)	Assignment
131	High	[M] ⁺ (Molecular Ion)
104	Moderate	[M - HCN] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like **3-phenylpropionitrile**.

NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **3-phenylpropionitrile** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts to 0 ppm.[5] Ensure the sample is homogeneous by gently inverting the capped tube several times.[5]

- **Instrument Setup:** The experiments can be performed on a standard NMR spectrometer, such as a 400 MHz instrument.[5] The instrument's probe should be tuned and the magnetic field shimmed to achieve optimal homogeneity.[5]
- **^1H NMR Acquisition:** Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire a one-dimensional carbon spectrum with proton decoupling.[5] Due to the lower natural abundance of ^{13}C , a larger number of scans is typically required.[5] A spectral width of around 220 ppm and a relaxation delay of 2-5 seconds are common parameters.[5]
- **Data Processing:** The acquired free induction decays (FIDs) are subjected to Fourier transformation.[5] The resulting spectra are then phased and baseline corrected. The chemical shift axis is calibrated using the TMS signal at 0 ppm.[5]

IR Spectroscopy (ATR-FTIR)

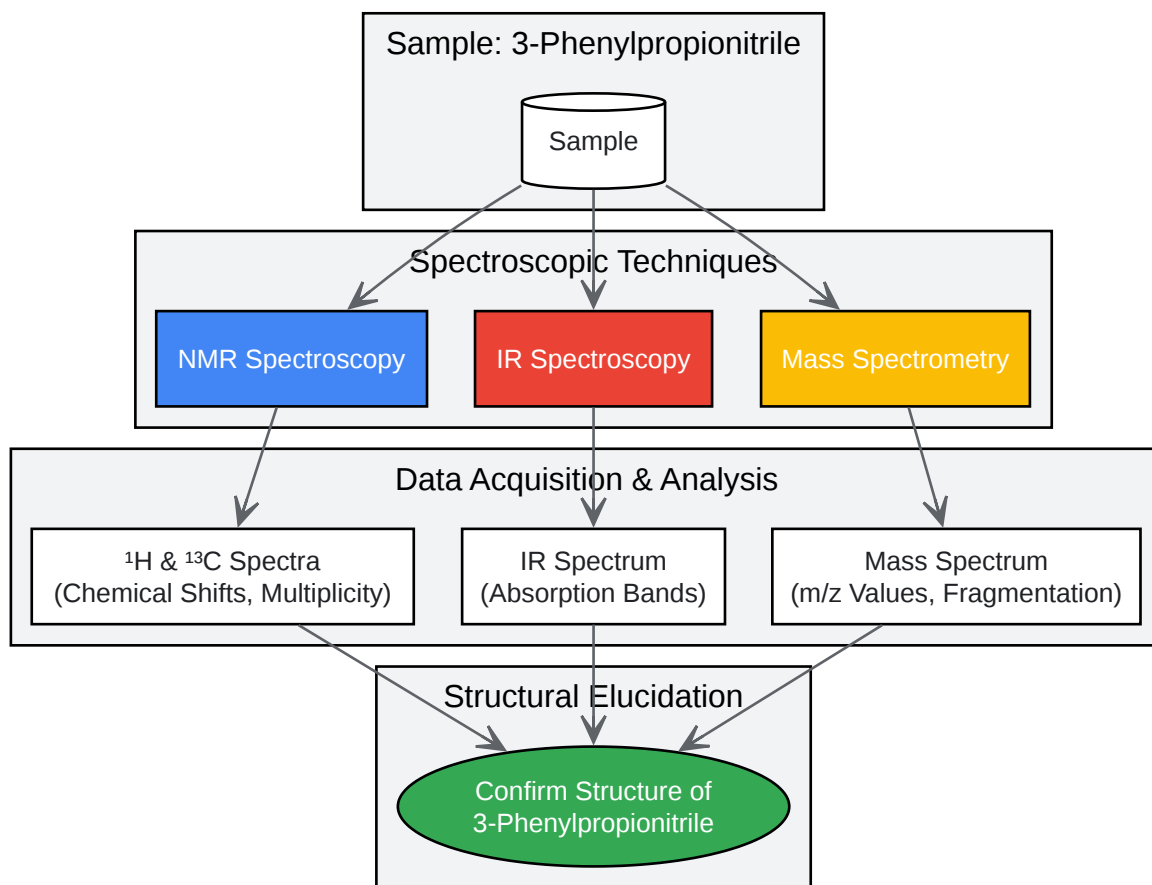
- **Background Spectrum:** Before analyzing the sample, a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is recorded.[6] The crystal should be cleaned with a suitable solvent like isopropanol and dried.[6]
- **Sample Application:** A small drop of **3-phenylpropionitrile** is placed directly onto the ATR crystal.
- **Spectrum Acquisition:** The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **3-phenylpropionitrile** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Gas Chromatography (GC):** Inject a small volume (e.g., 1 μ L) of the solution into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometry (MS):** As the separated components elute from the GC column, they enter the mass spectrometer.
 - **Ionization:** Electron Ionization (EI) at 70 eV is a common method for generating ions.[\[5\]](#)
 - **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - **Detection:** The abundance of each ion is measured by a detector.
- **Data Analysis:** The resulting total ion chromatogram (TIC) will show a peak corresponding to **3-phenylpropionitrile**. The mass spectrum for this peak can then be analyzed to identify the molecular ion and characteristic fragment ions.[\[5\]](#)

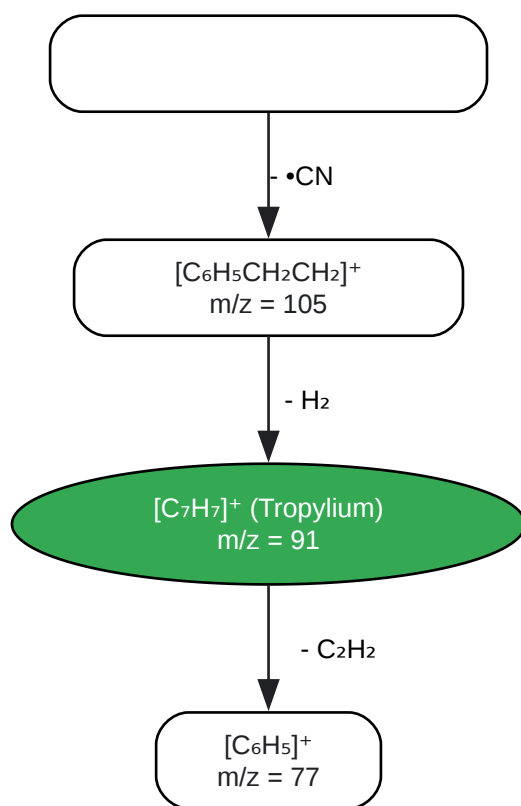
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for **3-phenylpropionitrile**.



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Caption: Workflow for Spectroscopic Analysis of **3-Phenylpropionitrile**.



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Caption: Plausible Mass Spectrometry Fragmentation of **3-Phenylpropionitrile**.

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